molecular formula C13H21NO6S B2858327 2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid CAS No. 2126160-74-3

2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid

Cat. No.: B2858327
CAS No.: 2126160-74-3
M. Wt: 319.37
InChI Key: MIEJNRBQRDCQHK-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a bicyclic system comprising a hexahydro-2H-thieno[2,3-c]pyrrol core with a sulfonyl (1,1-dioxido) group, a tert-butoxycarbonyl (Boc) protecting group at position 5, and an acetic acid moiety at position 3 (Fig. 1).

Applications: Primarily used as a building block in peptide synthesis and drug discovery, its rigid bicyclic structure may confer conformational restraint, making it valuable for designing enzyme inhibitors or receptor ligands .

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6S/c1-13(2,3)20-12(17)14-5-9-8(4-11(15)16)7-21(18,19)10(9)6-14/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEJNRBQRDCQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-74-3
Record name 2-{5-[(tert-butoxy)carbonyl]-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thieno[2,3-c]pyrrole moiety and a tert-butoxycarbonyl group. The structural formula can be represented as follows:

C13H17N1O5S\text{C}_{13}\text{H}_{17}\text{N}_1\text{O}_5\text{S}

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Potential : Certain thieno[2,3-c]pyrrole derivatives have been evaluated for their anticancer effects, demonstrating cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:

  • Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : Affecting pathways related to cell proliferation and apoptosis.
  • Interaction with Cellular Receptors : Binding to receptors that mediate cellular responses to external stimuli.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thieno[2,3-c]pyrrole derivatives for their antimicrobial activity. The results indicated that compounds with the tert-butoxycarbonyl group exhibited enhanced activity against Gram-positive bacteria compared to their unmodified counterparts .

Study 2: Anticancer Efficacy

In another research article from Cancer Letters, derivatives of thieno[2,3-c]pyrrole were tested against various cancer cell lines including breast and lung cancer. The study found that certain modifications led to a significant increase in cytotoxicity, with IC50 values in the low micromolar range .

Data Tables

Biological ActivityCompound StructureIC50 Value (µM)Reference
AntimicrobialThieno derivative15
AnticancerThieno derivative5
Anti-inflammatoryThieno derivativeNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : rac-2-[(3S,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
  • Key Differences : Lacks the Boc group and includes a hydrochloride salt.
  • Impact : Enhanced water solubility due to the ionic form but reduced stability in acidic conditions compared to the Boc-protected parent compound .
Compound B : rac-2-[(3R,3aS,6aS)-5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxido-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrol-3-yl]acetic acid
  • Key Differences : Replaces Boc with a fluorenylmethyloxycarbonyl (Fmoc) group.
  • Impact: Fmoc offers base-sensitive protection, enabling orthogonal deprotection strategies in solid-phase peptide synthesis. The larger Fmoc group may reduce solubility in non-polar solvents compared to Boc .

Core Structure Modifications

Compound C : (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid
  • Key Differences: Simplifies the bicyclic thieno-pyrrol system to a monocyclic pyrrolidine.
Compound D : 2-((2S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid
  • Key Differences: Replaces the thieno ring with a furo ring (oxygen instead of sulfur).
  • Impact : Altered electronic properties due to oxygen’s electronegativity; reduced metabolic stability compared to sulfur-containing analogs .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 317.39 195.65 485.52 229.29
Solubility (Polarity) Moderate (Boc, SO₂) High (HCl salt) Low (Fmoc) Low (No SO₂)
Stability Acid-sensitive Acid-stable Base-sensitive Acid-sensitive

Notes:

  • The sulfonyl group in the target compound enhances aqueous solubility compared to Compounds C and D .
  • Boc and Fmoc groups necessitate distinct deprotection conditions, influencing synthetic workflows .

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